4-Methylimidazole

Catalog No.
S598917
CAS No.
822-36-6
M.F
C4H6N2
M. Wt
82.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylimidazole

CAS Number

822-36-6

Product Name

4-Methylimidazole

IUPAC Name

5-methyl-1H-imidazole

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)

InChI Key

XLSZMDLNRCVEIJ-UHFFFAOYSA-N

SMILES

CC1=CN=CN1

solubility

Very soluble in ethanol

Synonyms

4(5)-methylimidazole, 4-methylimidazole, 4-methylimidazole hydride, 4-methylimidazole oxalate (1:1), 4-methylimidazole, ion(1-), 5-methylimidazole

Canonical SMILES

CC1=CN=CN1

The exact mass of the compound 4-Methylimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ethanolin water, 8.25x10+4 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40744. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylimidazole (4-MeI, CAS 822-36-6) is a substituted heterocyclic compound widely utilized as an epoxy resin curing agent, a precursor in pharmaceutical synthesis, and a critical analytical standard for food safety testing [1]. Unlike the unsubstituted imidazole, the presence of the methyl group at the 4-position modulates its basicity (pKa ~7.51) and steric profile, directly influencing its nucleophilic attack kinetics in polymerization reactions [1]. Commercially, it is available as a low-melting solid (Tm = 54–56 °C), which offers distinct processability advantages in solvent-free blending compared to higher-melting analogs [2]. Furthermore, its role as a regulated byproduct in caramel coloring makes high-purity 4-MeI an essential procurement item for LC-MS/MS calibration in regulatory compliance workflows [2].

Substituting 4-Methylimidazole with its structural isomers, such as 1-Methylimidazole or 2-Methylimidazole, fundamentally alters process parameters and application outcomes. In epoxy formulations and polymer recycling (imidazolysis), the use of 1-Methylimidazole fails entirely because it lacks the necessary secondary amine proton required for ester cleavage and cross-linking [1]. Conversely, while 2-Methylimidazole is a functional curing agent, its significantly higher melting point (142 °C) requires higher processing temperatures, which can prematurely trigger curing in hot-melt systems and increase formulation viscosity[2]. In analytical testing, substituting generic imidazole derivatives as internal standards fails to meet regulatory requirements for quantifying 4-MeI in food matrices, as the isomers exhibit vastly different chromatographic retention times and mass spectrometry fragmentation patterns[2].

Thermal Processability: Low-Temperature Melt Blending

For solvent-free polymer formulations, the thermal phase transition of the curing agent dictates the processing window. 4-Methylimidazole exhibits a melting point of 54–56 °C, which is substantially lower than that of 2-Methylimidazole (142–145 °C)[1]. This 86 °C difference allows 4-MeI to be melted and homogeneously blended into epoxy resins at mild temperatures without the need for volatile organic solvents, whereas attempting the same with 2-MeI requires temperatures that risk premature cross-linking and reduced pot life [2].

Evidence DimensionMelting Point (Tm)
Target Compound Data54–56 °C
Comparator Or Baseline142–145 °C (2-Methylimidazole)
Quantified Difference~86 °C lower melting point
ConditionsStandard atmospheric pressure, solid-to-liquid phase transition

Enables low-temperature, solvent-free incorporation into epoxy and polymer matrices without triggering premature thermal curing.

Basicity-Driven Reaction Kinetics in Polymerization

The position of the methyl group on the imidazole ring strictly governs the compound's basicity and nucleophilic reactivity. 4-Methylimidazole has a pKa of 7.51, making it a weaker base than 2-Methylimidazole, which has a pKa of 7.86 to 8.1 [1]. In epoxy curing applications, this lower basicity translates to a modulated reaction rate; 2-MeI exhibits the fastest curing times among simple alkyl imidazoles, while 4-MeI provides a more controlled curing profile [2]. This allows formulators to fine-tune the latency and cross-linking density of the final polymer network.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data7.51
Comparator Or Baseline7.86 - 8.1 (2-Methylimidazole)
Quantified Difference~0.35 - 0.6 pH units lower basicity
ConditionsAqueous solution, standard temperature

Allows formulators to select 4-MeI for applications requiring extended pot life and controlled curing kinetics compared to the highly reactive 2-MeI.

Chromatographic Resolution for Food Safety Calibration

In the regulatory analysis of caramel color byproducts, baseline separation of methylimidazole isomers is mandatory to prevent false positives. Under standard LC-MS/MS conditions using a C18 column and an ammonium formate/methanol gradient, 4-Methylimidazole elutes at approximately 3.18 minutes, whereas 2-Methylimidazole elutes significantly earlier at 1.77 minutes [1]. This distinct retention profile, coupled with specific multiple reaction monitoring (MRM) transitions (e.g., 83.0 -> 56.2 for 4-MeI), ensures that high-purity 4-MeI can be accurately quantified down to trace levels in complex beverage matrices [1].

Evidence DimensionLC-MS/MS Retention Time
Target Compound Data~3.18 minutes
Comparator Or Baseline~1.77 minutes (2-Methylimidazole)
Quantified Difference1.41 minutes longer retention time
ConditionsSunfire C18 column, 20 mM ammonium formate/methanol gradient at 0.4 mL/min

Guarantees the necessary chromatographic resolution required for compliant regulatory testing of food and beverage contaminants.

Ester Cleavage Efficacy in PET Chemical Recycling

In the chemical recycling of polyethylene terephthalate (PET) via imidazolysis, the curing agent must possess a specific secondary/tertiary amine tautomeric structure to act as an effective nucleophile. 4-Methylimidazole contains this required N-H proton, enabling it to successfully cleave PET ester bonds to yield 1,1′-terephthalolylbisimidazoles[1]. In stark contrast, 1-Methylimidazole (N-methylimidazole) is completely inactive for this process due to the absence of the cleavable proton [1]. Furthermore, 4-MeI's lower melting point compared to 2-MeI reduces the viscosity of the solvent-free reaction mixture at lower temperatures [1].

Evidence DimensionPET Depolymerization Capability
Target Compound DataActive (Forms 1,1′-terephthalolylbisimidazoles)
Comparator Or BaselineInactive (1-Methylimidazole)
Quantified DifferenceComplete functional divergence based on N-substitution
ConditionsSolvent-free imidazolysis reaction

Dictates the procurement of 4-MeI over the more common industrial solvent 1-MeI for advanced polymer recycling workflows.

Low-Temperature Solvent-Free Epoxy Formulation

Due to its low melting point (54–56 °C), 4-MeI is the ideal choice for formulators seeking to melt-blend curing agents into epoxy resins without volatile solvents and without triggering the premature cross-linking associated with high-melting analogs like 2-MeI [1].

Analytical Calibration for Food Safety Compliance

High-purity 4-MeI is strictly required as a primary calibration standard in LC-MS/MS workflows to quantify carcinogenic byproducts in caramel-colored foods and beverages, ensuring baseline separation from 2-MeI and compliance with regulatory limits[2].

Controlled-Latency Polymerization

In composite manufacturing where an extended pot life is required, 4-MeI's lower basicity (pKa 7.51) compared to 2-MeI provides a more controlled reaction rate, making it suitable for complex molding and infusion processes [1].

Chemical Recycling of Polyesters

4-MeI is highly suited for the depolymerization of PET via imidazolysis. Its tautomeric structure allows for efficient ester cleavage, while its low melting point helps maintain low reaction viscosity compared to other substituted imidazoles[3].

Physical Description

Solid; [HSDB] Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS]

Color/Form

Crystals

XLogP3

0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

82.053098200 g/mol

Monoisotopic Mass

82.053098200 g/mol

Boiling Point

263 °C

Flash Point

157 °C (315 °F) (closed cup)

Heavy Atom Count

6

Density

1.0416 g/cu cm at 14 °C

LogP

0.23 (LogP)
log Kow = 0.23

Melting Point

56 °C

UNII

Q64GF9FV4I

GHS Hazard Statements

Aggregated GHS information provided by 285 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 285 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 278 of 285 companies with hazard statement code(s):;
H302 (88.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (57.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (32.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (82.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (17.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (42.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.79%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (13.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (12.23%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H351 (52.88%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

822-36-6

Absorption Distribution and Excretion

4-methylimidazole (4-MI) was given orally to a cow in increased dosages to determine if it could be detected in her milk and be present at a concn high enough to affect her nursing calf. 4-MI was found in the milk, but the calf remained clinically normal throughout the experiment. The cow died after the fourth dose of 20 g 4-MI. Four groups of 10 mice each were given oral doses of water, normal milk, cow's milk after low doses of 4-MI, or cow's milk after high doses of 4-MI. All mice remained healthy after a 2-wk feeding trial. Six 3-day-old calves were given 4-MI directly in their bottles of milk up to 2 times the highest level found in toxic feed with only mild depression noted in one calf. Two pregnant cows were given 4-MI pre-partum to determine if it would get into the colostrum at higher levels. Both cows received 4-MI 3 days before they calved and for 2 wk afterward. Cow A exhibited trembling, excessive salivation and incoordination after the initial dose. Cow B and the newborn calves were never affected throughout the experiment. Each time the dose of 4-MI reached 1.5 g or more, Cow A would exhibit the previously described signs. 4-MI was detected in the colostrum but not in higher concentrations than in the other milk samples.
The toxicokinetics and metabolism of 4-methylimidazole (4-MZ) have been studied in the male F344 rat using 14C radiolabelled compound. Radioactivity in plasma and urine was profiled by HPLC. After gavage administration of 50 mg/kg, about 85% of the administered radioactivity was recovered in urine within 48 hr. The majority of the radioactivity in urine or plasma was associated with the parent compound and only one minor hydrophilic metabolite was present in urine and in plasma. Elimination of radioactivity via fecal, biliary or respiration was negligible. Elimination of 4-MZ after an iv dose of 5 mg/kg can be described by a two-compartment process with an estimated half-life of 1.8 hr and an estimated apparent volume of distribution of 2.3 L/kg. After gavage at doses of 5, 50 and 150 mg/kg, 4-MZ was readily absorbed with a estimated bioavailability of 60-70%. Urinary excretion data indicated that renal clearance of 4-MZ accounted for about 80% of total body plasma clearance. Based on the estimated AUC of metabolite and the estimated renal clearance of 4-MZ, the formation of metabolite and the renal clearance of 4-MZ appeared to be a saturable process.

Wikipedia

4-methylimidazole

Biological Half Life

The toxicokinetics and metabolism of 4-methylimidazole (4-MZ) have been studied in the male F344 rat using 14C radiolabelled compound ... Elimination of 4-MZ after an iv dose of 5 mg/kg can be described by a two-compartment process with an estimated half-life of 1.8 hr ...

Methods of Manufacturing

In the generally applicable Radziszewski reaction, a 1,2-dicarbonyl compound is condensed with an aldehyde and ammonia (R1 = H) in a molar ratio of 1:1:2, respectively. Replacement of a molar equivalent of ammonia with a primary amine (R1 = alkyl or aryl) leads to the corresponding 1-substituted imidazoles. The reaction is usually carried out in water or a water-alcohol mixture at 50 - 100 °C. Work-up may involve the usual processes (e.g., distillation, extraction, and crystallization). Distillation leads to imidazole with a purity > 99%. The yield is generally 60 - 85 %. ... Compounds used to prepare simple imidazoles by the Radziszewski reaction: Imidazole: 4(5)-methylimidazole; Dicarbonyl compound: methylglyoxal; Aldehyde: formaldehyde; Amine: ammonia.

General Manufacturing Information

1H-Imidazole, 5-methyl-: ACTIVE

Analytic Laboratory Methods

Purity is usually determined by reverse-phase HPLC; volatile derivatives may be analyzed by capillary column gas chromatography. /Imidazole and derivatives/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Dates

Last modified: 08-15-2023
Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem
Citek et al. Self-assembly of the oxy-tyrosinase core and the fundamental components of phenolic hydroxylation. Nature Chemistry, doi: 10.1038/nchem.1284, published online 4 March 2012 http://www.nature.com/nchem

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